molecular formula C12H13F3N2OS B2802548 1-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one CAS No. 2175583-51-2

1-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2802548
CAS No.: 2175583-51-2
M. Wt: 290.3
InChI Key: BSBHIZXGGAPJBU-UHFFFAOYSA-N
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Description

1-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a trifluoromethyl group attached to a thiazole ring, which is further connected to a piperidine ring and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available precursorsThe piperidine ring is then attached via a nucleophilic substitution reaction, and finally, the propenone moiety is introduced through an aldol condensation reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or saturated ketones .

Scientific Research Applications

1-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter signal transduction processes .

Comparison with Similar Compounds

Uniqueness: 1-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one stands out due to its unique combination of a trifluoromethyl-thiazole moiety with a piperidine ring and a propenone group. This structural arrangement imparts distinct physicochemical properties, such as high stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2OS/c1-2-10(18)17-5-3-4-8(6-17)11-16-9(7-19-11)12(13,14)15/h2,7-8H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBHIZXGGAPJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=NC(=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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